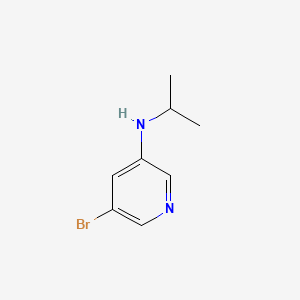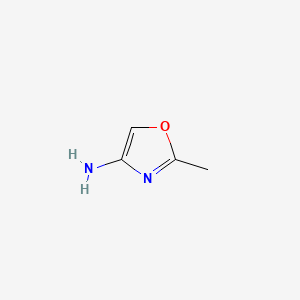
(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-(R)-1,1/'-BINAPHTHYL-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 is a complex organometallic compound. It features a titanium(IV) center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand. This compound is notable for its chiral properties, making it significant in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 typically involves the following steps:
-
Ligand Preparation: : The biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands are synthesized separately. The biphenyl ligand is often prepared through Suzuki coupling reactions, while the dimethylcyclopentadienyl ligand can be synthesized via alkylation of cyclopentadiene. The binaphthyl ligand is usually obtained through oxidative coupling of naphthalene derivatives.
-
Complex Formation: : The ligands are then coordinated to a titanium(IV) precursor, such as titanium tetrachloride (TiCl4). This step typically requires inert atmosphere conditions (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the titanium complex.
-
Purification: : The resulting complex is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The titanium center can undergo oxidation reactions, often forming titanium(V) or titanium(III) species.
Reduction: Reduction reactions can convert the titanium(IV) center to lower oxidation states, such as titanium(III).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(V) species, while reduction can produce titanium(III) complexes. Substitution reactions result in new titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: This compound is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Polymerization: It can act as a catalyst in the polymerization of olefins, leading to the production of high-performance polymers.
Biology and Medicine
Drug Development: Its chiral properties make it useful in the synthesis of enantiomerically pure pharmaceuticals.
Biomolecular Interactions: Studies on its interactions with biomolecules can provide insights into enzyme mechanisms and drug-receptor interactions.
Industry
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Environmental Applications: Its catalytic properties are explored for applications in green chemistry and environmental remediation.
Wirkmechanismus
The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 exerts its effects involves coordination chemistry and catalysis. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The chiral ligands create a chiral environment around the titanium center, enabling enantioselective reactions. Molecular targets include substrates in catalytic cycles, where the compound promotes bond formation or cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanocene Dichloride: Another titanium(IV) complex with cyclopentadienyl ligands, used in similar catalytic applications.
Zirconocene Dichloride: A zirconium analog with similar structure and reactivity.
Vanadocene Dichloride: A vanadium analog used in catalysis and material science.
Uniqueness
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 is unique due to its chiral ligands, which impart enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Eigenschaften
CAS-Nummer |
198573-86-3 |
|---|---|
Molekularformel |
C46H38O2Ti |
Molekulargewicht |
670.675 |
IUPAC-Name |
1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;titanium |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI-Schlüssel |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)

![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)
